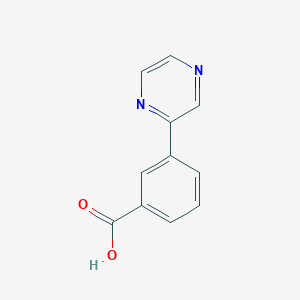

3-(Pyrazin-2-yl)benzoic acid

Description

Significance of Heterocyclic Benzoic Acids in Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in chemistry. uou.ac.inijsrtjournal.com When a benzoic acid group is attached to such a heterocyclic ring, the resulting molecule gains a new dimension of functionality. Heterocyclic benzoic acids are prevalent in numerous natural products, including alkaloids and vitamins, and form the core structure of many pharmaceutical agents. uou.ac.inijsrtjournal.com

The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts specific physicochemical properties to the benzoic acid derivative, influencing its reactivity, solubility, and biological activity. globalscientificjournal.com For instance, the nitrogen atoms in a pyrazine (B50134) ring can act as hydrogen bond acceptors, a feature that is crucial for molecular recognition and binding to biological targets. researchgate.net This makes heterocyclic benzoic acids valuable scaffolds in drug discovery and medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. researchgate.netmdpi.com

Overview of Pyrazine as a Core Heterocycle in Research

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net This arrangement of nitrogen atoms makes the pyrazine ring a weaker base than pyridine (B92270). mdpi.com Pyrazine and its derivatives are found in nature and are known for their characteristic aromas, often associated with roasted or cooked foods. mdpi.com

In the realm of scientific research, pyrazines are recognized for their diverse biological activities. tandfonline.com They are key components in a number of clinically used drugs. researchgate.net The pyrazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comtandfonline.com The ability of the pyrazine ring to act as a bridging ligand and its specific electronic properties have also made it a subject of interest in materials science and coordination chemistry. researchgate.net

Research Context of 3-(Pyrazin-2-yl)benzoic Acid and its Structural Analogs

This compound is a specific example of a pyrazine-substituted benzoic acid that has garnered attention in research. Its structural framework, featuring a benzoic acid group at the meta-position relative to the point of attachment of the pyrazine ring, provides a unique geometry for further chemical modifications and applications.

Research into this compound and its analogs often focuses on their utility as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of extended, often porous, structures. researchgate.netnih.gov These materials are investigated for a variety of applications, including gas storage, catalysis, and luminescent materials. nih.gov

Furthermore, the biological potential of this compound and its derivatives is an active area of investigation. For instance, the core structure has been explored in the development of kinase inhibitors for potential therapeutic use. nih.gov The synthesis of various derivatives allows for the systematic study of structure-activity relationships, aiming to optimize biological efficacy and selectivity. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYELBTYMODMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624691 | |

| Record name | 3-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856905-13-0 | |

| Record name | 3-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Pyrazin 2 Yl Benzoic Acid Derivatives

Direct Synthesis Approaches to Pyrazine-Benzoic Acid Linkages

The direct formation of the C-C bond between the pyrazine (B50134) and benzoic acid rings is a common and efficient strategy for synthesizing the core 3-(pyrazin-2-yl)benzoic acid skeleton. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, with condensation and cyclization protocols offering alternative pathways.

Cross-Coupling Reactions for Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds between aromatic and heteroaromatic systems. The Suzuki-Miyaura, Stille, and Negishi couplings are the most prominent methods utilized for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of a 2-halopyrazine with 3-carboxyphenylboronic acid or its corresponding ester. The use of 2-chloropyrazine (B57796) is common, and various palladium(II) pincer complexes have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with a range of arylboronic acids. These reactions can be carried out in mixed solvent systems, such as H₂O/toluene, and often proceed with low catalyst loading. nih.gov The optimal 4-carboxyphenyl substituent at the pyrazine 2-position, a constitutional isomer of the target molecule, can be readily synthesized by palladium-catalyzed Suzuki coupling, highlighting the utility of this method. nih.gov

Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DME/H₂O | 80 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 90 |

This table presents typical catalyst systems and conditions for Suzuki-Miyaura couplings involving heteroaryl halides.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by a palladium complex. In the context of this compound synthesis, this could involve the reaction of a 2-(trialkylstannyl)pyrazine with a 3-halobenzoic acid derivative. Organostannanes are stable to air and moisture, which is an advantage; however, the toxicity of tin compounds is a significant drawback. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. The synthesis of this compound via Negishi coupling could proceed by reacting a 2-(halozinc)pyrazine with a 3-halobenzoic acid derivative. A key challenge with Negishi coupling is the air and moisture sensitivity of the organozinc reagents. wikipedia.org

Condensation and Cyclization Protocols

Condensation reactions provide a classical and often straightforward route to the pyrazine ring system. The most common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize a this compound derivative through this method, one of the starting materials would need to bear the benzoic acid moiety. For instance, the condensation of a substituted α-amino ketone with a glyoxal (B1671930) derivative can lead to the formation of the pyrazine ring.

A notable example is the synthesis of pyrazines from diaminomaleonitrile, which can react with 1,2-dicarbonyl compounds to form pyrazine-2,3-dicarbonitriles. Subsequent functional group transformations could then be employed to introduce the benzoic acid group.

Dehydrogenative coupling reactions also offer a pathway to pyrazine derivatives. For instance, the self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese can produce symmetrical 2,5-disubstituted pyrazines, with hydrogen gas and water as the only byproducts, making it an atom-economical approach. nih.govacs.org While this method typically yields symmetrical products, modifications could potentially allow for the synthesis of unsymmetrical derivatives.

Functionalization of Pre-formed Pyrazine-Benzoic Acid Skeletons

Once the core this compound structure is assembled, further diversification can be achieved by introducing or modifying substituents on either the benzoic acid or the pyrazine ring.

Substituent Introduction on the Benzoic Acid Moiety

The benzoic acid ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The pyrazin-2-yl group is an electron-withdrawing group, which will direct incoming electrophiles to the meta-positions of the benzoic acid ring (positions 4 and 6 relative to the carboxyl group). For example, nitration of this compound would be expected to yield 3-(pyrazin-2-yl)-5-nitrobenzoic acid. It is important to control the reaction conditions to avoid side reactions and ensure regioselectivity.

Furthermore, the carboxylic acid group can be converted to other functional groups, such as esters, amides, and acid chlorides, providing a handle for further derivatization.

Modifications of the Pyrazine Ring System

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group such as a halogen is present. For instance, a chloro-substituted this compound can undergo amination reactions. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, a methodology that could potentially be adapted for the amination of a chloropyrazine ring attached to a benzoic acid. nih.gov

Electrophilic aromatic substitution on the pyrazine ring itself is generally difficult due to its electron-deficient nature. wikipedia.org However, the presence of activating groups on the ring can facilitate such reactions.

Green Chemistry Principles in the Synthesis of Pyrazine-Benzoic Acid Derivatives

The application of green chemistry principles to the synthesis of pyrazine-benzoic acid derivatives is crucial for developing more sustainable and environmentally friendly processes.

One key area of focus is the use of greener solvents. For Suzuki-Miyaura couplings, the use of water or mixed aqueous systems, as well as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, has been successfully demonstrated. nih.govnih.gov These solvents are less toxic and have a lower environmental impact compared to traditional organic solvents like DMF and dioxane. acsgcipr.org

The use of more sustainable catalysts is another important aspect. While palladium is a highly effective catalyst for cross-coupling reactions, it is a precious metal with a high environmental and economic cost. Research into the use of more earth-abundant and less toxic metals, such as nickel and manganese, is ongoing. nih.govnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in green solvents. nih.gov Manganese-based catalysts have been employed in dehydrogenative coupling reactions for pyrazine synthesis, offering a more sustainable alternative. nih.gov

Biocatalysis also presents a green alternative for the synthesis of pyrazine derivatives. For example, lipase (B570770) enzymes have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, using a greener solvent and operating at mild temperatures. rsc.org This enzymatic approach avoids the use of hazardous reagents and simplifies the reaction steps. rsc.org

Table 2: Green Chemistry Approaches in Pyrazine Derivative Synthesis

| Green Principle | Approach | Example |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Suzuki-Miyaura coupling in 2-MeTHF or t-amyl alcohol. nih.govnih.gov |

| Use of Sustainable Catalysts | Replacement of precious metal catalysts with earth-abundant and less toxic alternatives. | Manganese-catalyzed dehydrogenative coupling for pyrazine synthesis. nih.gov |

| Biocatalysis | Use of enzymes to catalyze reactions under mild and environmentally benign conditions. | Lipase-catalyzed synthesis of pyrazinamide derivatives. rsc.org |

Optimization of Synthetic Pathways and Yields

The efficient synthesis of this compound and its derivatives is crucial for their application in various fields of chemical research. Optimization of synthetic pathways focuses on improving reaction yields, minimizing byproducts, increasing scalability, and reducing costs. Key strategies in this optimization process involve the careful selection of catalysts, solvents, bases, and reaction temperatures, particularly for cross-coupling reactions which are central to the synthesis of these compounds.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming the crucial carbon-carbon bond between the pyrazine and benzoic acid moieties. The optimization of this reaction is a prime example of enhancing synthetic efficiency. Research into the synthesis of structurally related biaryl compounds has demonstrated that the choice of palladium catalyst, base, and solvent system significantly impacts the reaction outcome.

For instance, in the synthesis of 2,6-disubstituted pyrazines, palladium-catalyzed Suzuki coupling has been shown to be an effective method. researchgate.net The optimization of such a reaction for the synthesis of this compound would involve screening various palladium catalysts and ligands.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 85 |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 |

| 4 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 120 | 92 |

This table is a representative example based on common conditions for Suzuki-Miyaura reactions and does not represent experimentally verified data for this specific compound.

Detailed research findings on related heterocyclic compounds highlight the importance of systematic screening of reaction parameters. For example, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the Suzuki cross-coupling reaction yields were found to be moderate to good (37–72%) using Pd(PPh₃)₄ as a catalyst with potassium phosphate (B84403) as the base in 1,4-dioxane. mdpi.com This suggests that a similar system could be a viable starting point for the synthesis of this compound.

Further optimization can be achieved by exploring different boronic acid derivatives or by utilizing alternative coupling partners such as organozinc or organotin reagents (Stille coupling). The regioselectivity of the coupling reaction is another critical factor, especially when dealing with substituted pyrazine or benzoic acid starting materials. Studies on the regioselective Suzuki coupling on N-(3,5-dibromopyrazin-2-yl)pyridinium aminides have shown that the nature of the substrate and the boronic acid are major factors influencing the selectivity, with the pyrazine derivative showing higher regioselectivity. core.ac.uk This indicates that the electronic properties of the pyrazine ring play a significant role in directing the coupling reaction.

In addition to the coupling reaction, the optimization of the preceding and succeeding steps is also essential. For instance, the synthesis of the boronic acid or halide precursors needs to be efficient and high-yielding. Post-synthesis purification methods, such as crystallization or chromatography, also need to be optimized to ensure the final product's high purity.

Ultimately, the goal of optimizing the synthetic pathway is to develop a robust, reliable, and scalable process for the production of this compound and its derivatives, making these valuable compounds more accessible for further research and development.

Chemical Reactivity and Derivatization Studies of 3 Pyrazin 2 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazine (B50134) and Phenyl Moieties

The pyrazine ring in 3-(pyrazin-2-yl)benzoic acid is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions, which typically require electron-rich substrates. Conversely, this electronic characteristic makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, which can lead to the displacement of a suitable leaving group if one were present on the ring.

In contrast, the phenyl ring, while influenced by the electron-withdrawing pyrazine substituent, can still undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group. Therefore, electrophilic attack on the benzoic acid portion of the molecule would be expected to occur at the positions meta to the carboxyl group.

Oxidation and Reduction Reactions of the Pyrazine and Carboxylic Acid Groups

The pyrazine ring is generally resistant to oxidation due to its electron-deficient nature. However, under harsh oxidative conditions, degradation of the ring can occur. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using strong oxidizing agents like peroxy acids.

The carboxylic acid group is already in a high oxidation state and is therefore resistant to further oxidation. However, the carboxylic acid group can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. The selective reduction of the carboxylic acid in the presence of the pyrazine ring is a key synthetic strategy.

Formation of Amides, Esters, and Other Carboxylic Acid Derivatives

The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, including amides and esters. These reactions are fundamental in modifying the compound's physicochemical properties for various applications.

Amide Formation: The synthesis of amides from this compound is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl2) to form the acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate direct coupling with an amine.

Esterification: Ester derivatives can be prepared through several methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base, or through the aforementioned acyl chloride intermediate followed by reaction with an alcohol.

The table below summarizes some examples of amide and ester derivatives synthesized from this compound.

| Derivative Type | Reagents | Product Name |

| Amide | SOCl₂, Amine | 3-(Pyrazin-2-yl)benzamide |

| Ester | Alcohol, H₂SO₄ | Alkyl 3-(pyrazin-2-yl)benzoate |

Derivatization for Analytical and Structural Elucidation Purposes

The derivatization of this compound can be employed for analytical purposes, such as enhancing its detectability in chromatographic methods or for structural confirmation. For instance, esterification to form a methyl or ethyl ester can increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Furthermore, the synthesis of various derivatives and the analysis of their spectroscopic data (e.g., NMR, IR, MS) are crucial for the unambiguous structural elucidation of the parent compound and its reaction products. For example, in the ¹H NMR spectrum, the formation of an ester would result in the appearance of new signals corresponding to the protons of the alcohol moiety, while the carboxylic acid proton signal would disappear.

Coordination Chemistry and Supramolecular Assemblies of 3 Pyrazin 2 Yl Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) incorporating Pyrazine-Benzoic Acid Linkers

While specific MOFs constructed from 3-(pyrazin-2-yl)benzoic acid are not extensively documented in the reviewed literature, the principles of their design and the role of analogous ligands are well-established, allowing for a detailed discussion of the expected structural features.

The design of nitrogen-rich MOFs using ligands like this compound is guided by several key principles. The nitrogen atoms of the pyrazine (B50134) ring act as valuable coordination sites, which can lead to frameworks with enhanced thermal stability and specific catalytic or gas sorption properties. The selection of metal ions with a preference for nitrogen coordination is a critical factor in directing the final topology of the framework.

The geometry of the ligand itself is a primary determinant of the resulting framework. For instance, in related systems using V-shaped ligands such as 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid, the formation of 3D frameworks can be achieved. researchgate.net The angle between the two coordination vectors of the ligand dictates the potential for forming porous structures. Furthermore, the use of auxiliary ligands, or "pillars," can connect 2D layers into 3D frameworks, a common strategy in MOF synthesis.

The choice of solvent and reaction conditions, such as temperature and pressure, also plays a crucial role. These factors can influence the coordination mode of the ligand and the resulting dimensionality of the framework. For example, hydrothermal or solvothermal synthesis methods are frequently employed to promote the crystallization of porous MOF structures. researchgate.net

The this compound ligand possesses two distinct coordination sites: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. This dual functionality allows for a variety of coordination modes, leading to a rich structural diversity in the resulting metal complexes.

The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging modes. The bridging mode is particularly important in the formation of extended structures like coordination polymers and MOFs, as it allows the ligand to connect multiple metal centers.

Simultaneously, the nitrogen atoms of the pyrazine ring can coordinate to the same or different metal centers. The pyrazine ring often acts as a bridging ligand, connecting two metal ions through its two nitrogen atoms, which is a common feature in the construction of 1D, 2D, and 3D coordination polymers. nih.gov In some instances, only one of the pyrazine nitrogens may coordinate, leaving the other available for further interactions, such as hydrogen bonding. nih.gov

The combination of these coordination possibilities allows this compound to act as a versatile linker, capable of forming complexes with diverse dimensionalities and topologies. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands or counter-ions.

Coordination Polymers and Discrete Metal Complexes

The reaction of this compound and its analogs with various metal ions can lead to the formation of both extended coordination polymers and discrete molecular complexes. In coordination polymers, the ligand bridges metal centers to form one-, two-, or three-dimensional networks. For example, reactions of the related ligand 3-pyridin-3-yl-benzoic acid with various metal nitrates have yielded a series of 1D double-chain coordination arrays. rsc.org The specific architecture is influenced by the coordination preferences of the metal ion and the interplay of other factors.

In cases where the ligand does not act as a bridging unit between multiple metal centers, or where the reaction stoichiometry favors it, discrete metal complexes can be formed. In such complexes, one or more ligand molecules coordinate to a central metal ion. For instance, with the analogous ligand 3-amino-2-pyrazinecarboxylic acid, a discrete magnesium(II) complex, [Mg(L)2(H2O)2]·(H2O), has been synthesized where the magnesium center is coordinated by two ligand molecules and two water molecules in a distorted octahedral geometry. acs.org

The table below summarizes selected examples of coordination polymers and discrete complexes formed with ligands analogous to this compound, illustrating the structural diversity achievable.

| Compound | Metal Ion | Ligand | Dimensionality | Key Structural Features |

| [Ni3(L)2(4,4′-bipy)2(NO3)2(H2O)4]n | Ni(II) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) | 3D | Supramolecular architecture linked by the L²⁻ and 4,4′-bipy ligands. researchgate.net |

| [Ni(L)(4,4′-bipy)0.5]n | Ni(II) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) | 3D | 2-fold interpenetrating framework. researchgate.net |

| [Ni(L)(dib)0.5(H2O)2]n | Ni(II) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) | 2D | Infinite 2D framework formed by the L²⁻ and dib ligands. researchgate.net |

| [Co2(L)2(4,4′-bipy)]n | Co(II) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) | 3D | (3,4)-connected framework with 2-fold interpenetration. researchgate.net |

| {[Co(L)(dib)0.5(H2O)2]·H2O}n | Co(II) | 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) | 2D | Infinite 2D network structure with [Co2(μ2-O)2]⁴⁺ subunits. researchgate.net |

| [Mg(L)2(H2O)2]·(H2O) | Mg(II) | 3-amino-2-pyrazinecarboxylic acid (L) | 0D (Discrete) | Six-coordinated Mg(II) center with a N2O4 distorted octahedron coordination environment. acs.org |

| Ni(L)2(H2O)2 | Ni(II) | 3-pyridin-3-yl-benzoic acid (HL) | 1D | Double-chain coordination array. rsc.org |

| Cd(L)2 | Cd(II) | 3-pyridin-3-yl-benzoic acid (HL) | 3D | Unique 6-connected roa topology. rsc.org |

Non-Covalent Interactions: Hydrogen Bonding and π-Stacking Architectures

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding and π-stacking play a pivotal role in organizing the resulting metal-ligand assemblies into higher-order supramolecular structures.

Hydrogen bonds are particularly significant, often involving the uncoordinated nitrogen atoms of the pyrazine ring, the carboxylate oxygen atoms, and any coordinated or lattice solvent molecules (e.g., water). These interactions can link discrete complexes into chains or layers, and they can reinforce the structures of coordination polymers and MOFs. For example, in the cocrystal of pyrazinamide (B1679903) and p-aminobenzoic acid, a related system, a variety of intermolecular hydrogen bonds (O-H···O, N-H···O, C-H···N) create a complex two-dimensional packing arrangement. nih.gov

Catalytic Applications of 3 Pyrazin 2 Yl Benzoic Acid and Its Metal Complexes

Heterogeneous Catalysis within Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 3-(Pyrazin-2-yl)benzoic acid and its derivatives makes them excellent candidates for linkers in catalytically active MOFs. The carboxylate end participates in forming the extended framework, while the pyrazine (B50134) unit can be designed to have accessible nitrogen atoms that can act as Lewis basic sites or as secondary coordination sites for anchoring catalytic metal species. mdpi.com

While direct catalytic applications of MOFs using this compound are an emerging area of research, the principle has been demonstrated with analogous N-heterocyclic carboxylate linkers. For instance, nitrogen-rich Zn-MOFs constructed from pyrazine-containing dicarboxylic acids have been used for selective CO₂ adsorption and have potential in heterogeneous catalysis. The presence of basic azine groups from pyrazine or pyridine (B92270) rings within the MOF structure has been shown to be crucial for their catalytic activity in reactions like the Henry reaction. mdpi.com

Researchers have successfully incorporated palladium catalysts into MOFs using ligands structurally similar to this compound, such as 3-amino-4-(2-pyridyl) benzoic acid (APBA). nih.gov In these systems, the ligand's carboxyl group integrates into the MOF backbone (e.g., MOF-808), while the bidentate N,N' site from the amino and pyridyl groups chelates a palladium atom. nih.gov This creates a well-defined, site-isolated heterogeneous catalyst, Pd@MOF-APBA, which demonstrates enhanced activity and recyclability in reactions like the Heck coupling compared to homogeneous counterparts. nih.gov The defined porous structure of MOFs can also facilitate mass transfer of reactants and products, further boosting catalytic efficiency. semanticscholar.org

Table 1: Examples of Heterogeneous Catalytic Systems Based on N-Heterocyclic Carboxylate MOFs

| MOF System | Metal Node/Catalyst | Organic Linker(s) | Catalytic Application | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Pd@MOF-APBA | Zr / Pd(II) | 3-amino-4-(2-pyridyl) benzoic acid (APBA) | Heck Coupling Reaction | Site isolation of Pd centers prevents agglomeration and allows for catalyst recycling without loss of yield. | nih.gov |

| Cu-MOF | Cu(II) | Pyridine-2,3,5,6-tetracarboxylic acid & (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid | Henry Reaction | Evacuation of coordinated water molecules generates Lewis acid sites on Cu centers, enabling catalysis. | mdpi.com |

| Zn-MOF | Zn(II) | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | CO₂ Adsorption / Potential Catalysis | Nitrogen-rich framework shows potential for heterogeneous catalysis. |

Role as Ligands in Homogeneous Catalytic Systems

In homogeneous catalysis, this compound and its derivatives serve as ligands that coordinate to a central metal atom, influencing its electronic properties and steric environment to control catalytic activity and selectivity. The pyrazine moiety, in particular, can participate directly in the catalytic cycle through metal-ligand cooperation. mdpi.com

Pincer-type ligands, which bind to a metal center through three points, are a prime example. Iron complexes featuring a pyrazine-centered PNP pincer ligand have demonstrated catalytic activity for the hydrogenation of CO₂. mdpi.comkyoto-u.ac.jp In such systems, the pyrazine ring is not merely a spectator; it can be involved in the reaction mechanism, potentially coordinating to another metal center to form polymeric structures that participate in the catalytic cycle. mdpi.comkyoto-u.ac.jp

Derivatives such as pyrazine-2-carboxylic acid, an isomer of the title compound, have been used to synthesize dinuclear ruthenium(II) complexes. researchgate.net These multi-metal complexes can exhibit unique reactivity compared to their monomeric counterparts. The ability of pyrazole-based ligands, which share the N-heterocyclic motif, to form complexes with a wide range of metals has been extensively studied for various catalytic oxidations and hydrogenations, highlighting the versatility of N-heterocycles in ligand design. researchgate.netmdpi.com

Table 2: Homogeneous Catalytic Systems with Pyrazine-based Ligands

| Catalyst/Complex | Ligand Type | Metal Center | Catalytic Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Fe-pincer complex | Pyrazine-centered PNP pincer | Iron (Fe) | Hydrogenation of CO₂ | Exhibited a turnover number (TON) of up to 388, demonstrating effective catalysis. | mdpi.comkyoto-u.ac.jp |

| [{Ru(η⁶‐p‐cymene)Cl2}‐μ‐(L1)‐{Ru(p‐cymene)Cl}] | Pyrazine-2-carboxylic acid | Ruthenium (Ru) | N/A (Synthesis study) | Forms a dinuclear "piano-stool" complex, a precursor for potential catalytic applications. | researchgate.net |

Catalytic Transformations Involving Pyrazine-Benzoic Acid Derivatives

This area covers chemical reactions where pyrazine derivatives are either the starting material, the product, or the catalyst itself. Various chemical transformations can be applied to pyrazine-based molecules to synthesize new derivatives with potential applications. imist.ma

For example, pyrazine compounds containing amine or amide groups can undergo transformations such as esterification, bromination, and amidation. imist.ma The esterification of 3-aminopyrazine-2-carboxylic acid with methanol, for instance, yields methyl 3-aminopyrazine-2-carboxylate. imist.ma While not always detailed as explicitly catalytic in every study, these transformations often rely on catalytic principles, such as acid or base catalysis.

More complex catalytic C-H activation and cross-coupling reactions have been employed for the synthesis of molecules incorporating a pyrazine ring. In one instance, a palladium-catalyzed C-H/C-H coupling reaction was used to join a pyrazine N-oxide with an indole (B1671886) derivative, demonstrating a sophisticated method for constructing complex molecular architectures. mdpi.com Such transition-metal-catalyzed reactions are fundamental in modern organic synthesis for creating C-C bonds with high precision. mdpi.com

Table 3: Examples of Transformations Involving Pyrazine Derivatives

| Transformation Type | Pyrazine Derivative Involved | Reagents/Catalyst (if specified) | Product | Significance | Reference(s) |

|---|---|---|---|---|---|

| Esterification | 3-aminopyrazine-2-carboxylic acid | SOCl₂, Methanol | Methyl 3-aminopyrazine-2-carboxylate | Synthesis of a new pyrazine derivative with altered chemical properties. | imist.ma |

| C-H/C-H Coupling | Pyrazine N-oxide | Pd(OAc)₂ / AgOAc | 2-Indolyl-pyrazine derivative | Catalytic formation of a C-C bond involving a pyrazine ring for complex molecule synthesis. | mdpi.com |

Biological Activity and Pharmacological Research of 3 Pyrazin 2 Yl Benzoic Acid Analogs

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

SAR studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. For 3-(pyrazin-2-yl)benzoic acid analogs, extensive SAR studies have provided crucial insights.

The type and position of substituents on both the pyrazine (B50134) and benzoic acid rings dramatically influence the biological efficacy of these compounds.

Antimycobacterial Analogs: For pyrazinoic acid analogs targeting Mtb, substitutions on the pyrazine ring are critical.

Alkylamino groups at the 3- and 5-positions of the pyrazine ring resulted in analogs that were 5- to 10-fold more potent than the parent compound, POA. nih.govresearchgate.net

In contrast, introducing bulky aryl substituents at the 3-position tended to decrease potency, although a meta-methyl group on a 3-phenyl substituent led to an improvement in activity. nih.gov

The carboxylic acid moiety is essential for activity, as its replacement with bioisosteres like tetrazoles or amides resulted in inactive compounds. nih.gov

For N-(pyrazin-2-yl)benzenesulfonamide analogs, a 4-amino substituent on the benzene (B151609) ring was found to be a key pharmacophore for activity against M. tuberculosis. nih.gov

Kinase Inhibitors:

In the development of JAK2 inhibitors, the position of the nitrogen atom within the heterocyclic ring was crucial for binding affinity, with a 4-pyridyl analog showing optimal placement. nih.gov

For retinoidal 2-pyrazinylcarboxamidobenzoates, the position of the carboxylic acid on the benzoate (B1203000) ring is strictly required to be para to the amide linker for biological activity. acs.org Compounds with the carboxylate in the ortho or meta position were significantly less active or inactive. acs.org

General Observations: The electronic properties of substituents play a significant role. In a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was noted that aryl boronic acids with electron-donating groups generally provided better yields in Suzuki coupling reactions than those with electron-withdrawing groups, which can indirectly relate to the final compound's properties. mdpi.com

| Analog Series | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|

| Antimycobacterial POA Analogs | Alkylamino groups at C3 and C5 of pyrazine ring; meta-methyl on 3-phenyl group. | Bulky aryl groups at C3; Replacement of carboxylic acid. | nih.gov |

| Retinoidal Pyrazinylcarboxamidobenzoates | Carboxylic acid para to the amide linker; Substituents ortho to the carboxylate. | Carboxylic acid meta or ortho to the amide; meta-methoxy substituent; N-methylation of amide. | acs.org |

| Antimycobacterial Sulfonamides | 4-amino group on the benzenesulfonamide (B165840) ring. | Lack of the 4-amino pharmacophore. | nih.gov |

| JAK2 Kinase Inhibitors | Nitrogen at the 4-position of a pyridyl ring analog. | Sub-optimal nitrogen positioning in the heterocyclic ring. | nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. irbbarcelona.org Conformational analysis of this compound analogs has revealed how subtle structural changes can dictate biological activity by altering the molecule's preferred shape.

A key study on 2-pyrazinylcarboxamidobenzoates with retinoidal activity demonstrated the importance of amide bond conformation. acs.org The most active compounds were found to adopt a conformation featuring a trans-amide bond. This geometry is stabilized by an internal hydrogen bond between a nitrogen atom on the pyrazine ring and the amide proton, which locks the molecule into a specific, bioactive shape. acs.org

In contrast, when the amide nitrogen was methylated, this crucial internal hydrogen bond could no longer form. acs.org This led to the formation of a cis-amide bond, which fundamentally changed the molecule's three-dimensional structure and resulted in a complete loss of biological activity. acs.org This highlights that bioactivity is not just dependent on the presence of certain functional groups, but also on their precise spatial arrangement, which is governed by conformational preferences. Predicting the impact of structural modifications on the conformational dynamics of both the ligand and its target protein remains a significant challenge in drug design. nih.gov

Targeted Therapeutic Areas and Potential Applications

The structural framework of this compound, featuring a pyrazine ring linked to a benzoic acid moiety, has served as a versatile scaffold for the development of various analogs with a wide spectrum of pharmacological activities. Researchers have explored modifications of this core structure to target several diseases, leading to the discovery of potent agents in antimicrobial, antiviral, and anticancer research.

Antimicrobial and Antitubercular Agents

The pyrazine ring is a key component of pyrazinamide (B1679903), a first-line drug for tuberculosis (TB) treatment, which has spurred extensive research into pyrazine derivatives for new antitubercular agents. rsc.org Analogs of this compound have shown significant promise in this area.

Substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their in vitro antimycobacterial activity. rsc.org Notably, compounds such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated minimum inhibitory concentrations (MIC) of less than 2 mg/L, indicating potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov Further studies on a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed several compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM. rsc.org

In the broader context of antimicrobial agents, pyrazole (B372694) derivatives, which share a heterocyclic nature with pyrazines, have also been investigated. A series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were developed and tested against Gram-positive bacteria. mdpi.com Compounds with a 3-chloro-4-methyl aniline (B41778) moiety (6) and a 4-bromo-3-methyl aniline moiety (7) were potent growth inhibitors of S. aureus strains (MIC values of 3.12–6.25 µg/mL) and other bacteria like enterococci and B. subtilis. mdpi.com Some of these compounds were found to be bactericidal, targeting the bacterial cell wall. mdpi.com Additionally, certain thiazolidinedione derivatives incorporating a benzoic acid moiety have shown potent antimicrobial activities against various microbial strains, with MIC values as low as 0.6-0.8 µg/mL. researchgate.net

Table 1: Antitubercular Activity of Selected Pyrazine Analogs

| Compound/Analog Class | Target Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | <2 mg/L | nih.gov |

| Pyrrolyl Pyrazoline Carbaldehydes (e.g., Compound 4i) | M. tuberculosis H37Rv | 3.125 µg/mL | openmedicinalchemistryjournal.com |

| Substituted Benzamide (B126) Derivatives (e.g., Compound 6e, 7e) | M. tuberculosis H37Ra | 1.35 - 2.18 µM (IC50) | rsc.org |

This table is interactive. Click on the headers to sort.

Antiviral Compounds

Analogs of this compound have emerged as promising antiviral agents, particularly against flaviviruses. Studies have shown that derivatives can inhibit the replication of Dengue virus (DENV) and Yellow fever virus (YFV). For instance, certain analogs demonstrated an effective concentration (EC50) of 0.93 μM against DENV. The mechanism of action is believed to involve the inhibition of viral enzymes or proteins essential for replication.

In a study focused on discovering new flavivirus inhibitors, pyrazine-2,3-dicarboxylic amides were synthesized. nih.gov Several of these compounds inhibited DENV replication with EC50 values between 0.5 and 3.4 µM. Compounds 6b , 6d , and 7a were particularly potent, with an EC50 of 0.5 µM. nih.gov Good activity was also observed against YFV, with compound 6n showing an EC50 of 0.4 µM. nih.gov Furthermore, 2,6-disubstituted pyrazines have been identified as inhibitors of the protein kinase CSNK2A, and this inhibition correlates with antiviral activity. nih.gov Quinoxaline derivatives, which are structurally related to pyrazines, have also shown notable activity against coxsackievirus B5. mdpi.com

Table 2: Antiviral Activity of Selected Pyrazine Analogs

| Compound Series | Target Virus | Activity (EC50) | Reference |

|---|---|---|---|

| Pyrazine-2,3-dicarboxylic amides (e.g., 6b, 6d, 7a) | Dengue Virus (DENV) | 0.5 µM | nih.gov |

| Pyrazine-2,3-dicarboxylic amides (e.g., 6n) | Yellow Fever Virus (YFV) | 0.4 µM | nih.gov |

| 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid analogs | Dengue Virus (DENV) | 0.93 µM |

This table is interactive. Click on the headers to sort.

Kinase Inhibition and Anticancer Activity

The this compound scaffold and its analogs are actively being investigated for their potential as anticancer agents, often functioning through the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. rsc.org

A series of ajrconline.orgmdpi.commdpi.comtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov One of the most promising compounds, 17l , exhibited excellent kinase inhibitory activity (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) and potent antiproliferative effects against A549, MCF-7, and Hela cancer cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively. nih.gov This compound was found to induce apoptosis and arrest the cell cycle in the G0/G1 phase. nih.gov Similarly, pyrazine-pyrazole systems have been studied in silico, showing potential to inhibit VEGFR-2 and CDK2. vulcanchem.com

Other research has identified pyrazine derivatives as potent inhibitors of different kinases. For instance, 3-(pyrazin-2-yl)-1H-indazole derivatives have been reported as potential inhibitors of pan-Pim kinase. rsc.org Aminopyrazine analogs have been developed as inhibitors of the mitotic kinase Nek2, with a benzoic acid derivative (12 ) showing notable potency. nih.gov More recently, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids were identified as potent and selective inhibitors of CSNK2A, a kinase implicated in cancer. nih.govresearchgate.net

Beyond kinase inhibition, various pyrazine-containing hybrids have demonstrated significant cytotoxic activity. Chalcone-pyrazine hybrids showed good activity against BPH-1, MCF-7, and PC12 cell lines. mdpi.com In a large-scale study, seventy-seven new pyrazine derivatives were synthesized and evaluated, with lead compounds B-11 and C-27 demonstrating significant anticancer activity in a SKOV3 xenograft nude mouse model by triggering mitochondria-associated apoptosis and inhibiting the JAK/STAT3 pathway. nih.gov

Table 3: Anticancer and Kinase Inhibitory Activity of Selected Analogs

| Compound/Analog Class | Target(s) | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|---|

| ajrconline.orgmdpi.commdpi.comtriazolo[4,3-a]pyrazine (17l ) | c-Met/VEGFR-2 | A549, MCF-7, Hela | 0.98 - 1.28 µM (cell); 26 nM (c-Met) | nih.gov |

| Chalcone-pyrazine hybrid (46 ) | Not specified | BPH-1, MCF-7 | 10.4 µM, 9.1 µM | mdpi.com |

| Pyrazine derivative (B-11 , C-27 ) | JAK/STAT3 pathway | SKOV3 (in vivo) | Significant tumor suppression | nih.gov |

| Aminopyrazine (12 ) | Nek2 Kinase | Not specified | Potent inhibition | nih.gov |

This table is interactive. Click on the headers to sort.

Other Pharmacological Explorations

The therapeutic potential of this compound analogs extends beyond the aforementioned areas. Researchers have explored their utility in other pharmacological contexts, including anti-inflammatory and anti-diabetic applications.

Some pyrazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. fip.orgmdpi.com For example, pyrazolopyridine compounds derived from curcumin (B1669340) analogues showed good anti-inflammatory activities in an in vivo test using a plethysmometer. fip.org The mechanism for some of these compounds is thought to involve the inhibition of COX-2. fip.org

In the realm of metabolic diseases, certain tetra hydro imidazo[1,2-a] pyrazine derivatives have been evaluated for their in-vitro anti-diabetic activity using an alpha-amylase inhibition assay. ajrconline.org The results suggested that compounds with electron-withdrawing groups like nitro and bromo showed potent activity. ajrconline.org These explorations, while preliminary, highlight the chemical tractability and broad therapeutic potential of the pyrazine scaffold. ajrconline.org

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological assessment of this compound analogs relies on a combination of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Evaluation:

Antimicrobial and Antitubercular Screening: The primary method to assess antibacterial and antitubercular activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comnih.gov This is often done using broth or agar (B569324) dilution methods. ijpsonline.comresearchgate.net For M. tuberculosis, a common technique is the Microplate Alamar Blue Assay (MABA). openmedicinalchemistryjournal.com To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects, the Minimum Bactericidal Concentration (MBC) is determined. mdpi.com

Antiviral Assays: Antiviral efficacy is typically measured in cell-based assays. nih.gov The 50% effective concentration (EC50) is calculated, representing the concentration that inhibits virus-induced cytopathic effects (CPE) by 50%. nih.gov Simultaneously, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. nih.gov The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window. nih.gov

Anticancer and Cytotoxicity Assays: The most common method to evaluate the antiproliferative activity of compounds against cancer cell lines is the MTT assay. mdpi.comnih.gov This colorimetric assay measures cell metabolic activity, which corresponds to the number of viable cells. The results are expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%. nih.gov

Mechanism of Action Studies: To understand how these compounds work at a molecular level, various assays are employed. Kinase inhibition is quantified using enzyme assays that measure the IC50 against specific kinases like c-Met, VEGFR-2, or CSNK2A. nih.govnih.gov To study effects on cell division, flow cytometry is used to analyze the cell cycle distribution (e.g., arrest in G0/G1 or G2/M phase) and to quantify apoptosis. mdpi.comnih.gov

In Vivo Evaluation:

Anticancer Efficacy: For promising anticancer compounds, in vivo efficacy is often tested using xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised mice (e.g., nude mice), which then develop tumors. nih.gov The mice are treated with the test compound, and its ability to inhibit tumor growth is monitored over time. nih.gov

Anti-inflammatory Activity: In vivo anti-inflammatory activity can be assessed using models like the carrageenan-induced paw edema test in rats. A plethysmometer is used to measure the volume of paw swelling, and the percentage of inflammation inhibition by the test compound is calculated relative to a control group. fip.org

These methodologies provide a comprehensive framework for evaluating the biological activity of novel chemical entities derived from the this compound scaffold, guiding their development from initial screening to potential therapeutic applications.

Advanced Characterization and Analytical Methodologies for 3 Pyrazin 2 Yl Benzoic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-(Pyrazin-2-yl)benzoic acid, providing insights into its electronic and vibrational properties and confirming the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, the protons of the pyrazine (B50134) and benzene (B151609) rings would exhibit distinct chemical shifts, influenced by their electronic environments. The protons on the pyrazine ring are expected to appear in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms. The protons of the benzoic acid moiety would also resonate in the aromatic region, generally between δ 7.5 and 8.5 ppm. The carboxylic acid proton would likely be observed as a broad singlet at a significantly downfield position, often above δ 10.0 ppm, and its presence could be confirmed by D₂O exchange.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of all carbon atoms in the molecule. The carbon of the carboxylic acid group is characteristically found in the range of δ 160-180 ppm. The carbons of the aromatic rings would appear between δ 120 and 150 ppm, with the carbons of the pyrazine ring typically at the lower field end of this range.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazine-H | 8.5 - 9.0 | m | - |

| Benzene-H | 7.5 - 8.5 | m | - |

| COOH | >10.0 | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C (Pyrazine) | 140 - 150 |

| Aromatic C (Benzene) | 125 - 140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine and benzene rings would be observed in the 1400-1600 cm⁻¹ region. Finally, C-H bending vibrations would appear at lower wavenumbers.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Fragmentation of the molecule would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the carboxyl radical (-•COOH), leading to significant fragment ions. Other fragmentation pathways could involve the cleavage of the pyrazine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD)

To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in the reviewed literature. However, should a suitable single crystal be grown, SCXRD analysis would reveal critical information, including the crystal system, space group, and unit cell dimensions. This technique would also precisely define the bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrazine nitrogen atoms, and potential π-π stacking between the aromatic rings, which govern the crystal packing. Studies on similar molecules, such as co-crystals of pyrazine derivatives with salicylic (B10762653) acids, have highlighted the importance of strong O-H···N hydrogen bonds in their crystal structures. peerj.com

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-25 |

| β (°) | 90-110 (for monoclinic) |

| Z | 4 or 8 |

Co-crystal Structures with Biological Targets

The formation of co-crystals with biologically relevant molecules is a key area of investigation in medicinal chemistry. While there are no specific reports of co-crystal structures of this compound with biological targets, related pyrazine derivatives have been successfully co-crystallized with enzymes such as casein kinase 2 (CSNK2A). In these structures, the carboxylic acid group often forms a crucial interaction with catalytic residues, like a lysine, in the active site, while the pyrazine nitrogen can act as a hydrogen bond acceptor. This suggests that this compound has the potential to form similar interactions and that its co-crystal structures with biological targets could provide valuable insights for structure-based drug design. The analysis of such co-crystals would reveal the specific binding mode, the key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for accurately quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a non-polar stationary phase and a polar mobile phase.

The retention of this compound is highly dependent on the pH of the mobile phase due to its ionizable carboxylic acid group. nih.gov To ensure reproducible and sharp peaks, a buffered mobile phase is typically used to suppress the ionization of the carboxylic acid, a technique known as ion-suppression. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govust.edu The pH is typically maintained in the acidic range (e.g., pH 3-5) to keep the benzoic acid moiety in its protonated, less polar form, leading to better retention and peak shape on a C18 column. ugm.ac.id Detection is commonly performed using a UV detector, as the aromatic and heterocyclic rings exhibit strong absorbance in the UV spectrum. ust.edu

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Acetate Buffer (pH 4.4) (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Expected Retention Time | ~7 min |

Note: This table presents typical starting parameters for method development, based on methods for similar aromatic carboxylic acids. Actual values may vary.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high boiling point and is polar, derivatization is often required to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. nih.gov However, analysis of related, more volatile pyrazine compounds is common.

In cases where direct analysis is possible or after derivatization (e.g., esterification of the carboxylic acid group), a GC system coupled with a Mass Spectrometer (GC-MS) is particularly effective. This combination not only separates the components of a mixture but also provides mass spectra for each component, aiding in their definitive identification. The analysis of pyrazinoic acid, a positional isomer, by GC-MS provides a relevant example of the conditions that could be adapted for this compound.

Table 2: Representative GC-MS Parameters for Analysis of a Related Pyrazine Carboxylic Acid

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph - Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Injector Temperature | 250 °C |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Mass Range (m/z) | 40-400 |

Note: This table is based on data for the closely related compound, Pyrazinoic acid, and serves as a representative example.

Other Analytical Techniques

Beyond chromatography, a suite of other analytical methods is crucial for the unambiguous structural confirmation and characterization of this compound.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns. This is invaluable for confirming the identity of the main compound and for identifying unknown impurities. The synthesis of related pyrazine-based benzamide (B126) scaffolds has been confirmed using LC-MS, demonstrating its utility in this chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the verification of the connectivity of the pyrazine and benzoic acid rings. For instance, the synthesis and structure of various pyrazine-2-carboxylic acid derivatives have been confirmed using ¹H and ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C=N stretches within the pyrazine ring, and C-H stretches of the aromatic rings.

These advanced analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

Computational and Theoretical Studies of 3 Pyrazin 2 Yl Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various chemical and physical properties.

Electronic Structure and Reactivity Descriptors

This analysis would involve calculating key quantum chemical descriptors to predict the reactivity and stability of 3-(Pyrazin-2-yl)benzoic acid. These descriptors are derived from the optimized molecular geometry and electronic distribution. While specific values for this compound are not available in the reviewed literature, a typical analysis would include the parameters shown in the table below.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: These are representative parameters and not based on actual published data for this compound.)

| Descriptor | Definition | Predicted Significance |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates susceptibility to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates susceptibility to reduction. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Higher values suggest greater stability. |

| Electronegativity (χ) | The power of the molecule to attract electrons. | Influences the nature of chemical bonding. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Predicts reactivity towards nucleophiles. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity and electronic transitions.

The HOMO acts as the primary electron donor, and its energy level correlates with the ionization potential. The LUMO is the primary electron acceptor, and its energy relates to the electron affinity. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich aromatic rings, while the LUMO might be localized on the electron-deficient pyrazine (B50134) ring.

Table 2: Representative FMO Analysis Data (Note: Values are for illustrative purposes only.)

| Parameter | Energy (eV) | Significance |

| EHOMO | N/A | Indicates the electron-donating ability. |

| ELUMO | N/A | Indicates the electron-accepting ability. |

| Egap (LUMO-HOMO) | N/A | Relates to chemical reactivity and stability. |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the conformational flexibility and intermolecular interactions of this compound over time. Such simulations model the movement of atoms and molecules, which is essential for understanding how the compound might behave in a biological system, such as its interaction with a solvent or a biological membrane. An MD simulation would track parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. A docking study on this compound would involve placing it into the binding site of a target protein and calculating a binding affinity score, typically in kcal/mol. The analysis would also detail the specific interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of related compounds with measured biological activity (e.g., IC₅₀ values) would be required. The model would correlate activity with various molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to create a predictive equation. This would allow for the virtual screening and design of new, more potent analogues. As no such study focused on a series derived from this specific parent compound was found, no QSAR model is available.

Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

Computational tools are often used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical components of pharmacokinetics (PK). Software like SwissADME or pkCSM can estimate properties such as lipophilicity (LogP), water solubility, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. These in silico predictions help to identify potential liabilities early in the drug discovery process.

Table 3: Commonly Predicted Pharmacokinetic Properties (Note: These parameters are typically predicted by computational tools but are not available from specific studies on this compound.)

| ADME Parameter | Predicted Value | Importance |

| Lipophilicity (LogP) | N/A | Affects absorption and membrane permeability. |

| Aqueous Solubility (LogS) | N/A | Influences dissolution and bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | N/A | Indicates potential for CNS activity. |

| CYP450 Inhibition | N/A | Predicts potential for drug-drug interactions. |

| Human Intestinal Absorption (%) | N/A | Estimates the extent of oral absorption. |

Future Research Directions and Translational Perspectives

Design of Novel Pyrazine-Benzoic Acid Scaffolds for Drug Discovery

The pyrazine (B50134) scaffold is a crucial component in many pharmaceuticals and biologically active compounds. rsc.org The design and synthesis of novel derivatives of 3-(Pyrazin-2-yl)benzoic acid are a promising avenue for drug discovery. By systematically modifying the pyrazine and benzoic acid rings, researchers can explore the structure-activity relationships (SAR) to optimize therapeutic potential. nih.govnih.gov

Future efforts will likely focus on creating libraries of analogs with substitutions at various positions on both rings. For instance, the introduction of different functional groups could enhance binding affinity to specific biological targets, improve pharmacokinetic properties, or reduce potential toxicity. mdpi.comnih.gov Studies have already shown that substitutions on the pyrazine ring can significantly impact the biological activity of related compounds. For example, the introduction of alkylamino groups at the 3- and 5-positions of pyrazinoic acid, a related compound, resulted in a 5- to 10-fold increase in potency against Mycobacterium tuberculosis. nih.govresearchgate.net

The development of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is another exciting direction. This approach could lead to the creation of multi-target drugs with enhanced efficacy for complex diseases. bohrium.com

Exploration of New Catalytic Systems

Advances in synthetic chemistry are crucial for the efficient and selective functionalization of this compound and its derivatives. Future research will likely focus on the development of novel catalytic systems to facilitate these transformations. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have already proven effective for modifying pyrazine systems. rsc.orgresearchgate.net

The exploration of more sustainable and efficient catalytic methods, including the use of earth-abundant metals and ligand-free conditions, is a key area of interest. rsc.org For example, recent studies have demonstrated the use of palladium nanoparticles in polyethylene (B3416737) glycol (PEG)-400 for the Heck reaction of aryl halides, offering a greener alternative to traditional methods. rsc.org Furthermore, the development of catalytic systems that enable the direct C-H functionalization of the pyrazine ring would provide a more atom-economical approach to creating new derivatives. rsc.org The use of pyrazine-2-carboxylic acid as a co-catalyst in vanadate-catalyzed oxidations also opens up new possibilities for its application in various chemical transformations. mdpi.com

| Catalytic Reaction | Catalyst/Conditions | Application |

| Suzuki Coupling | Palladium-phosphine catalysts | Coupling of chloropyrazine with aryl boronic acids. rsc.org |

| Heck Reaction | Palladium nanoparticles in PEG-400 | Cross-coupling of aryl halides with olefins. rsc.org |

| Sonogashira Coupling | [Pd(allyl)Cl]2/PPh3 | Coupling of chloropyrazine with terminal alkynes. rsc.org |

| Negishi Coupling | Nickel-catalyzed | Synthesis of 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives. rsc.org |

| Stille Coupling | Palladium-catalyzed | Coupling of stannylated pyrazines with halides. rsc.org |

Advanced Materials Science Applications

The unique electronic and structural properties of pyrazine-containing molecules make them attractive building blocks for advanced materials. researchgate.net this compound, with its combination of a nitrogen-containing heterocycle and a carboxylic acid, is a promising ligand for the construction of metal-organic frameworks (MOFs). iucr.orgbldpharm.comcd-bioparticles.netbldpharm.com

Future research in this area will likely explore the synthesis of novel MOFs using this compound and its derivatives as organic linkers. These materials could exhibit interesting properties for applications in gas storage and separation, catalysis, and sensing. rsc.org For example, pyrazine-based MOFs have shown potential for selective CO2 adsorption. The introduction of functional groups onto the pyrazine-benzoic acid scaffold could allow for the fine-tuning of the pore size, shape, and chemical environment within the MOF, leading to materials with tailored properties. nih.govrsc.org Recent work on pyrazine-based two-dimensional conjugated MOFs has also highlighted their potential as cathode materials for aqueous zinc-ion batteries. chinesechemsoc.org

Bridging Computational Predictions with Experimental Validation

In silico methods are becoming increasingly powerful tools in chemical research. researchgate.net For this compound and its derivatives, computational modeling can play a crucial role in predicting their biological activity, reactivity, and material properties. japsonline.comrsc.org

Future research will focus on the synergistic use of computational predictions and experimental validation. citedrive.comnih.gov For example, molecular docking studies can be used to predict the binding modes of pyrazine-benzoic acid derivatives to specific protein targets, guiding the design of more potent inhibitors. bohrium.combibliomed.org Quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that determine the biological activity of these compounds. japsonline.comrsc.org

Density functional theory (DFT) calculations can provide insights into the electronic properties of these molecules, which can be correlated with their reactivity and potential applications in materials science. citedrive.com The validation of these computational predictions through experimental synthesis and testing will be essential for accelerating the discovery and development of new drugs and materials based on the this compound scaffold.

Emerging Biological Targets and Disease Areas

The pyrazine ring is a common feature in a wide range of biologically active molecules, with applications as anticancer, antibacterial, anti-inflammatory, and antioxidant agents. mdpi.comnih.govresearchgate.nettandfonline.comresearchgate.net While the biological activity of this compound itself is not yet extensively studied, its structural similarity to other bioactive pyrazines suggests that it could have therapeutic potential in various disease areas.

Future research should explore the activity of this compound and its derivatives against a broad range of biological targets. High-throughput screening campaigns could identify novel activities against emerging disease targets. For example, pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase for cancer therapy and as antagonists of the NR2B subunit of the NMDA receptor for neurological disorders. rsc.orgbibliomed.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(Pyrazin-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with benzoic acid precursors. Key steps include:

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the pyrazine ring to the benzoic acid scaffold.

- Acid/Base Catalysis : Use of anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–100°C) and solvent polarity (DMF or THF) to enhance yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon骨架. The pyrazine ring protons appear as distinct downfield signals (δ 8.5–9.5 ppm) .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values .

Advanced Research Questions